

# CAS number 74290-65-6 physicochemical data

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## Compound of Interest

**Compound Name:** 2-Amino-3-bromo-5-methylpyrazine

**Cat. No.:** B112963

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An In-depth Technical Guide to the Physicochemical Properties of **2-Amino-3-bromo-5-methylpyrazine** (CAS No. 74290-65-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for **2-Amino-3-bromo-5-methylpyrazine** (CAS No. 74290-65-6). The information is compiled from various sources to support research, development, and quality control activities.

## Chemical Identity and Structure

**2-Amino-3-bromo-5-methylpyrazine** is a substituted pyrazine, a class of heterocyclic organic compounds.<sup>[1]</sup> Its structure consists of a pyrazine ring with an amino group at position 2, a bromine atom at position 3, and a methyl group at position 5. This arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and material science.<sup>[1]</sup>

Identifier	Value
CAS Number	74290-65-6
IUPAC Name	3-bromo-5-methylpyrazin-2-amine
Molecular Formula	C <sub>5</sub> H <sub>6</sub> BrN <sub>3</sub>
Molecular Weight	188.03 g/mol <a href="#">[2]</a>
Canonical SMILES	CC1=CN=C(C(=N1)Br)N
InChI Key	VQNGEHYFPRPIGF-UHFFFAOYSA-N

## Physicochemical Data

The following table summarizes the key physicochemical properties of **2-Amino-3-bromo-5-methylpyrazine**.

Property	Value	Source
Appearance	Yellow crystalline solid	
Melting Point	56–57 °C	
Density (predicted)	1.699 ± 0.06 g/cm <sup>3</sup>	
pKa (predicted)	2.65 ± 0.10	

## Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below.

### Melting Point Determination (Capillary Method)

The melting point of an organic solid is a crucial indicator of its purity. The capillary method is a standard technique for this determination.

**Principle:** A small, finely powdered sample of the organic compound is packed into a capillary tube and heated in a controlled manner. The temperature range from the onset of melting to

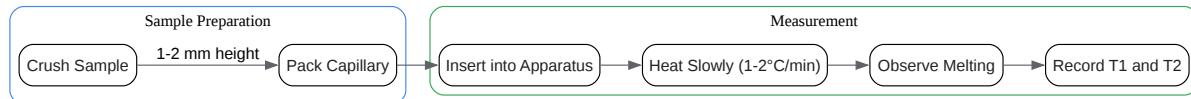
complete liquefaction is recorded as the melting point range.[3] Pure compounds typically exhibit a sharp melting point with a narrow range (0.5-1.0°C).[3]

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

#### Procedure:

- Sample Preparation: A small amount of the compound is finely crushed into a powder using a mortar and pestle.[3][4]
- Capillary Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[4][5]
- Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or a Thiele tube filled with a high-boiling point liquid like mineral oil.[3]
- Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[3]
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2) are recorded.[4]
- Reporting: The melting point is reported as the range T1-T2.



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*Fig. 1: Experimental workflow for melting point determination.*

## pKa Determination (Potentiometric Titration)

The pKa value indicates the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.

**Principle:** A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the compound is 50% ionized and 50% unionized, which corresponds to the midpoint of the titration curve.

### Apparatus:

- pH meter with a combination electrode
- Buret
- Stir plate and stir bar
- Beaker

### Procedure:

- **Solution Preparation:** A known concentration of **2-Amino-3-bromo-5-methylpyrazine** is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
- **Titration Setup:** The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. The buret is filled with a standardized titrant (e.g., HCl or NaOH).

- Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The half-equivalence point is at half the volume of the equivalence point.
- pKa Value: The pH at the half-equivalence point is equal to the pKa of the compound.

## Density Determination (Gas Pycnometry)

Gas pycnometry is a technique used to determine the skeletal density of a solid by measuring the volume of the solid by gas displacement.

**Principle:** The method is based on Archimedes' principle of fluid displacement. An inert gas, typically helium, is used as the displacing fluid. The volume of the solid is determined by measuring the pressure change when a known quantity of gas is allowed to expand into a chamber containing the sample.

**Apparatus:**

- Gas pycnometer
- Analytical balance
- Sample cell

**Procedure:**

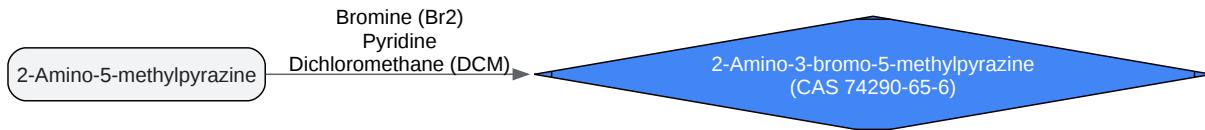
- **Sample Weighing:** A precise mass of the solid sample is determined using an analytical balance.
- **Sample Loading:** The weighed sample is placed into the sample cell of the gas pycnometer.
- **Analysis:** The instrument is purged with helium to remove any adsorbed gases. A known quantity of helium is then introduced into a reference chamber, and the pressure is measured. The gas is then expanded into the sample cell, and the new equilibrium pressure is measured.

- Volume Calculation: The volume of the solid is calculated from the difference in pressure, based on the known volumes of the reference and sample chambers.
- Density Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

## Synthesis and Potential Biological Activity

### Synthetic Pathway

**2-Amino-3-bromo-5-methylpyrazine** can be synthesized from 2-amino-5-methylpyrazine through a bromination reaction.



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Fig. 2: Synthesis of **2-Amino-3-bromo-5-methylpyrazine**.

## Potential Biological Activity

While specific signaling pathways for **2-Amino-3-bromo-5-methylpyrazine** are not extensively documented in the public domain, its structural motifs are found in compounds with known pharmacological activities. It is investigated for potential antimicrobial and anti-inflammatory properties.<sup>[1]</sup> The amino and bromo functional groups provide sites for hydrogen bonding and further chemical modifications, which are crucial for interactions with biological targets.<sup>[1]</sup>

The hypothetical anti-inflammatory mechanism could involve the inhibition of pro-inflammatory signaling pathways.

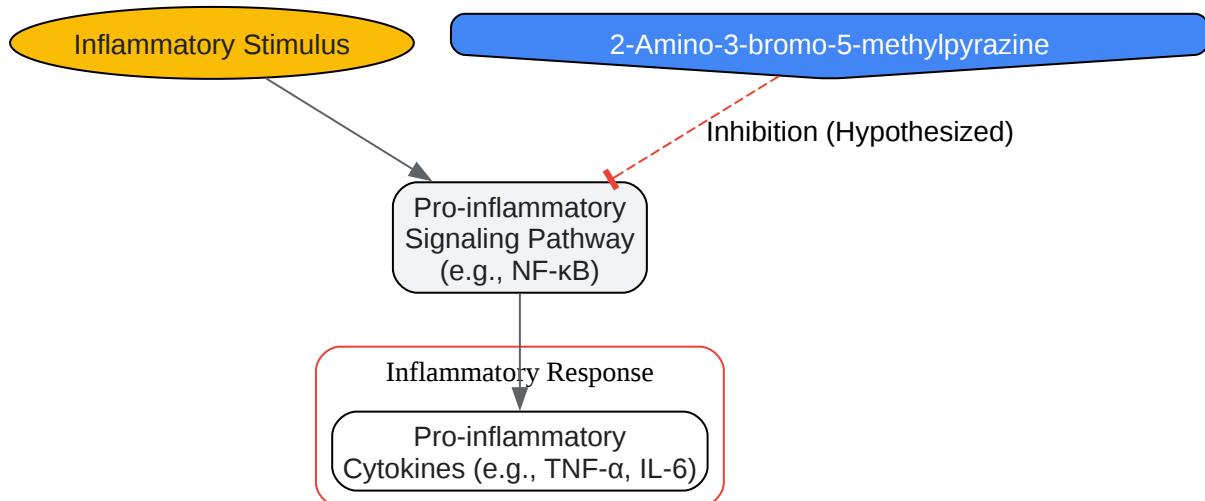
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Fig. 3: Hypothetical anti-inflammatory mechanism of action.

This guide serves as a foundational resource for professionals working with **2-Amino-3-bromo-5-methylpyrazine**. Further experimental validation of the predicted properties is recommended for specific applications.

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## References

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